molecular formula C7H5N3S B8625506 3-(1,3,4-Thiadiazol-2-yl)pyridine CAS No. 28036-90-0

3-(1,3,4-Thiadiazol-2-yl)pyridine

Cat. No. B8625506
CAS RN: 28036-90-0
M. Wt: 163.20 g/mol
InChI Key: LHKPFRPLLLCANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3,4-Thiadiazol-2-yl)pyridine is a useful research compound. Its molecular formula is C7H5N3S and its molecular weight is 163.20 g/mol. The purity is usually 95%.
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properties

CAS RN

28036-90-0

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

IUPAC Name

2-pyridin-3-yl-1,3,4-thiadiazole

InChI

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H

InChI Key

LHKPFRPLLLCANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 22 g of N'-formylnicotinic acid hydrazide in 150 ml of pyridine are added, in portions, 28 g of phosphorus pentasulfide. During this addition the temperature rises to 65° C. After 5 minutes the mixture is heated to 110° C. and stirred for 2 hours at this temperature. The pyridine is then distilled off in a water jet vacuum. The residue is taken up in chloroform and the solution is extracted with a 5% sodium hydroxide solution and water. The organic phase is dried and the solvent is removed by evaporation, affording 2-(3-pyridyl)-1,3,4-thiadiazole as a pale yellow powder with a melting point of 78°-79° C.
Quantity
22 g
Type
reactant
Reaction Step One
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28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.5 g of the above prepared 2-(3-pyridyl)-1,3,4-oxadiazole, 8.5 g of phosphorus pentasulfide and 70 ml of xylene is stirred for 16 hours at 150°-160° C. To the cooled reaction mixture are added 50 ml of water and stirring is continued for another 5 minutes. The reaction mixture is then filtered. The filter residue is taken up in 100 ml of 10% sodium hydroxide solution. After extraction with chloroform, the organic phase is washed with water, dried and concentrated. After purification by column chromatography over silica gel with a 95:5 mixture of chloroform/ethanol as eluant, the crude 2-(3-pyridyl)-1,3,4-thiadiazole (compound 1) of the formula ##STR8## with a melting point of 64°-67° C., is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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